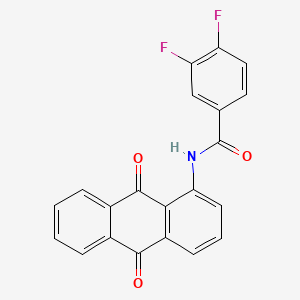

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3,4-difluorobenzamide

Description

N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-3,4-difluorobenzamide is an anthraquinone-derived amide compound featuring a 3,4-difluorobenzoyl moiety attached to the 1-amino position of the anthraquinone core. Characterization would typically involve nuclear magnetic resonance (NMR; ¹H, ¹³C, and ¹⁹F), infrared spectroscopy (IR), and mass spectrometry (GC-MS or ESI-MS) to confirm molecular structure and purity .

The compound’s biological relevance is inferred from structurally similar anthraquinone amides, which exhibit glyoxalase-I (Glo-I) inhibitory activity, a target in cancer and diabetes research .

Properties

IUPAC Name |

N-(9,10-dioxoanthracen-1-yl)-3,4-difluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H11F2NO3/c22-15-9-8-11(10-16(15)23)21(27)24-17-7-3-6-14-18(17)20(26)13-5-2-1-4-12(13)19(14)25/h1-10H,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIJDDFNRAKZHOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC(=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H11F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3,4-difluorobenzamide typically involves the reaction of 1-aminoanthraquinone with 3,4-difluorobenzoyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Starting Materials: 1-aminoanthraquinone and 3,4-difluorobenzoyl chloride.

Reaction Conditions: The reaction is conducted in an inert solvent like dichloromethane or chloroform, under reflux conditions.

Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to improve yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility. The use of high-purity starting materials and solvents, along with stringent control of reaction parameters, ensures the consistent production of the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3,4-difluorobenzamide can undergo various chemical reactions, including:

Oxidation: The anthraquinone core can be further oxidized to form more complex quinone derivatives.

Reduction: Reduction of the ketone groups can lead to the formation of hydroquinone derivatives.

Substitution: The fluorine atoms on the benzamide moiety can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used to replace the fluorine atoms under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of substituted benzamides.

Scientific Research Applications

Organic Synthesis

Metal-Catalyzed Reactions

This compound acts as an N,O-bidentate directing group in metal-catalyzed C-H bond functionalization reactions. Its structure allows for the formation of stable bis-chelate complexes with transition metals, facilitating the selective functionalization of C-H bonds. This property is particularly useful in synthesizing complex organic molecules with high specificity and efficiency .

Synthesis of Functionalized Amides

The compound can be synthesized through standard amide formation reactions, which involve coupling various carboxylic acids with 1-aminoanthraquinone. This approach has been reported to yield high percentages of the desired product, demonstrating its utility in producing functionalized amides that serve as intermediates in further chemical transformations .

Medicinal Chemistry

Anticancer Potential

Research indicates that derivatives of anthraquinone compounds exhibit promising anticancer activities. The structural features of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3,4-difluorobenzamide may contribute to its efficacy against cancer cells by interfering with cellular processes such as DNA replication and repair . Case studies have shown that related anthraquinone derivatives can induce apoptosis in various cancer cell lines.

Antimicrobial Activity

Preliminary studies suggest that compounds related to this compound exhibit antimicrobial properties. These compounds have been screened against a range of bacterial and fungal strains, showing significant inhibition against pathogens like Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of specific functional groups enhances their biological activity .

Materials Science

Photophysical Properties

The photophysical properties of this compound make it suitable for applications in organic electronics and photonic devices. Its ability to absorb light and emit fluorescence can be harnessed in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells. The compound's structural stability under light exposure is crucial for these applications .

Case Studies

Mechanism of Action

The mechanism by which N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3,4-difluorobenzamide exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The anthraquinone core is known to intercalate with DNA, potentially disrupting replication and transcription processes, which could explain its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Fluorine vs. Cinnamoyl Derivatives: The acrylamide group in ’s compound introduces polarity (3,4-dihydroxyphenyl), reducing logP but improving water solubility. However, this may limit blood-brain barrier penetration .

Synthetic Yields :

- The 94% yield for the 2-methyl derivative suggests efficient amide coupling under standard conditions, which could be replicated for the target compound with optimized stoichiometry.

Biological Activity: The cinnamoyl derivative’s Glo-I inhibition (IC₅₀: 2.3 µM) highlights the anthraquinone core’s role in enzyme interaction. The target compound’s fluorinated benzamide may improve binding affinity due to electron-withdrawing effects, though this requires experimental validation .

Structural Modifications: Heterocyclic analogs () replace the anthraquinone’s ketone groups with oxygen and nitrogen, altering electronic properties and crystal packing. These modifications may reduce redox activity compared to the target compound .

Pharmacokinetic and Toxicity Considerations

- ADMET Profiles : The QSTR models in predict higher hepatic toxicity for lipophilic compounds, which may apply to the target compound due to its fluorine content. In contrast, the 2-methyl analog’s lower logP suggests reduced hepatotoxicity .

Biological Activity

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3,4-difluorobenzamide is a compound of interest due to its potential biological activities. This article provides a detailed examination of its biological activity, synthesizing data from various studies to present a comprehensive overview.

The compound's molecular formula is with a molecular weight of 391.33 g/mol. Its structural characteristics include:

| Property | Value |

|---|---|

| Molecular Formula | C21H12F2N2O3 |

| Molecular Weight | 391.33 g/mol |

| LogP | 4.6586 |

| Polar Surface Area | 48.574 Ų |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 1 |

Structural Representation

The compound features an anthraquinone moiety, which is known for its diverse biological activities, including antitumor and antibacterial properties.

Antitumor Activity

Research indicates that derivatives of anthraquinone compounds exhibit significant antitumor properties. For instance, studies have revealed that this compound demonstrates cytotoxic effects against various cancer cell lines.

- Case Study : A study conducted by Inbasekaran et al. (1980) demonstrated that anthraquinone derivatives, including similar compounds, inhibit cell proliferation in cancer cells through apoptosis induction and cell cycle arrest mechanisms .

Antibacterial Properties

The compound has also been evaluated for its antibacterial activity. The structure's ability to interact with bacterial membranes may contribute to its efficacy.

- Research Findings : A study published in the Journal of Medicinal Chemistry highlighted that anthraquinone derivatives possess broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria .

The proposed mechanisms for the biological activity of this compound include:

- Intercalation into DNA : The planar structure of the anthraquinone allows it to intercalate into DNA, disrupting replication and transcription processes.

- Generation of Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in cells, leading to increased apoptosis.

- Inhibition of Topoisomerases : Similar compounds have been shown to inhibit topoisomerases, enzymes critical for DNA replication and repair.

Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3,4-difluorobenzamide, and how are intermediates characterized?

The synthesis typically involves:

Anthraquinone Oxidation : Start with anthracene oxidation to form 9,10-anthraquinone.

Functionalization : React the anthraquinone with 3,4-difluorobenzoyl chloride in the presence of a dehydrating agent (e.g., thionyl chloride) to form the amide bond.

Purification : Use column chromatography or recrystallization for isolation.

Characterization :

- NMR Spectroscopy : Confirm structural integrity via <sup>1</sup>H, <sup>13</sup>C, and <sup>19</sup>F NMR to verify fluorobenzamide substitution patterns .

- X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry (e.g., bond lengths and angles) using single-crystal diffraction .

Q. Which spectroscopic and crystallographic methods are critical for structural validation?

- X-ray Diffraction : Determine absolute configuration and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). Use SHELX software for structure refinement .

- NMR : <sup>19</sup>F NMR is essential to confirm fluorine substitution and monitor reaction progress.

- IR Spectroscopy : Identify carbonyl (C=O) and amide (N-H) stretches to validate functional groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of anthraquinone intermediates.

- Temperature Control : Maintain temperatures below 100°C to prevent decomposition of the fluorobenzamide moiety.

- Catalysis : Use Lewis acids (e.g., ZnCl2) to accelerate amide bond formation. Monitor by TLC or HPLC .

- Contradiction Resolution : If yields vary, conduct kinetic studies to identify rate-limiting steps (e.g., intermediate stability) .

Q. How do computational methods (e.g., DFT) predict electronic properties and reactivity?

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess redox potential, particularly relevant for anthraquinone derivatives. Use gradient-corrected functionals (e.g., B88) to model exchange-energy interactions .

- Molecular Dynamics : Simulate solvent effects on crystal packing or aggregation behavior .

Q. What strategies resolve contradictions in crystallographic data (e.g., disordered atoms or low R-factors)?

- Data Collection : Use high-resolution synchrotron sources to improve signal-to-noise ratios.

- Refinement : Apply TWINABS for absorption correction and SHELXL for anisotropic refinement of heavy atoms (e.g., fluorine).

- Validation Tools : Cross-check with PLATON to detect missed symmetry or hydrogen-bonding networks .

Q. How does the fluorobenzamide substituent influence biological activity compared to other derivatives?

- Structure-Activity Relationship (SAR) : Fluorine atoms enhance metabolic stability and membrane permeability. Compare with non-fluorinated analogs (e.g., N-(anthracenyl)benzamide) via in vitro assays (e.g., enzyme inhibition or cytotoxicity).

- Mechanistic Studies : Use fluorescence quenching or DNA intercalation assays to probe interactions with biological targets, leveraging anthraquinone’s inherent fluorescence .

Q. What are the challenges in analyzing hydrogen-bonding networks in crystal structures, and how are they addressed?

Q. How do anthraquinone derivatives compare in photophysical properties, and what applications arise?

- Comparative Analysis : Measure UV-Vis absorption/emission spectra of the compound against 9,10-diphenylanthracene diol. Fluorine substitution typically blue-shifts absorption due to electron-withdrawing effects.

- Applications : Explore use as fluorescent probes for metal ion detection (e.g., Fe<sup>3+</sup>), building on anthraquinone sulfonamide sensors .

Methodological Notes

- Data Reproducibility : Always report crystallographic data (e.g., CCDC numbers) and NMR acquisition parameters (e.g., solvent, frequency).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.